molecular formula C9H13NO3 B562965 rac Epinephrine-d3 CAS No. 1189977-29-4

rac Epinephrine-d3

Cat. No. B562965
M. Wt: 186.225
InChI Key: UCTWMZQNUQWSLP-FIBGUPNXSA-N
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Description

“rac Epinephrine-d3” is a chemical compound with the molecular formula C9H10D3NO3 and a molecular weight of 186.2 . Its chemical name is 4-(1-Hydroxy-2-((methyl-d3)amino)ethyl)benzene-1,2-diol .


Molecular Structure Analysis

The molecular structure of “rac Epinephrine-d3” can be represented by the SMILES notation: OC(C1=CC(O)=C(O)C=C1)CNC([2H])([2H])[2H] . The InChI representation is InChI=1/C10H15NO3/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,12-14H,6H2,1-2H3/i1D3,2D3 .

Scientific Research Applications

Receptor Interactions and Activation

  • RAC3 as a Coactivator for Steroid/Nuclear Receptors : The discovery of receptor-associated coactivator 3 (RAC3) highlights its significance as a transcriptional coactivator for steroid/nuclear receptors. RAC3 interacts with various liganded receptors, enhancing ligand-dependent transcriptional activation in mammalian cells. This illustrates RAC3's crucial role in hormone action and potential as a therapeutic target in hormone-dependent neoplasia (Li, Gomes, & Chen, 1997).

  • Epinephrine's Impact on Endothelial Nitric-Oxide Synthase : Research indicates that epinephrine significantly increases endothelial nitric-oxide synthase (eNOS) activity. This occurs through the activation of the small G protein Rac1 and protein kinase A, with implications for β3AR signaling in endothelial cells (Kou & Michel, 2007).

Diagnostic and Sensing Technologies

  • Electrochemical Sensors for Epinephrine Detection : The development of a molecularly imprinted polymer/gold nanoparticles composite sensor offers sensitive detection and selective recognition abilities for epinephrine. This sensor showcases the potential for precise monitoring of epinephrine concentrations in biological research (Liu & Kan, 2019).

  • Nanostructured Electrode for Epinephrine Sensing : The fabrication of Au nanotube array electrodes enables the electrochemical determination of epinephrine, demonstrating potential applications in non-laboratory conditions. This innovative method offers insights into the oxidation process of epinephrine (Wierzbicka, Szultka-Młyńska, Buszewski, & Sulka, 2016).

Hormone and Cellular Interaction Studies

  • Impact on DNA Synthesis in Embryonic Stem Cells : Epinephrine was found to increase DNA synthesis in mouse embryonic stem cells. This process is mediated through various signaling pathways, highlighting epinephrine's role in cellular regulation and development (Kim, Na, Lee, Heo, & Han, 2008).

Ophthalmic Research

  • Ocular Absorption and Metabolism : A study comparing epinephrine and its analogue, dipivalyl epinephrine, revealed significant differences in ocular absorption and metabolism. This research offers insights into the enhanced activity of dipivalyl epinephrine in glaucoma treatment (Wei, Anderson, & Leopold, 1978).

properties

IUPAC Name

4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTWMZQNUQWSLP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Epinephrine-d3

Synthesis routes and methods

Procedure details

Benzyladrenaline 2 is dissolved in about 10 ml of water and about 5 ml of 18% sulfuric acid (pH: about 5.5), about 50 mg of palladium-charcoal (10%) are added and the mixture is hydrogenated at about 60° C. under 2 bar of hydrogen pressure. It is then evaporated down to about half its volume, about 20 ml of methanol are added and the mixture is cooled. The crystalline product (adrenaline sulphate 3) is filtered off and dried.
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0 (± 1) mol
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Name
Quantity
10 mL
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5 mL
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50 mg
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